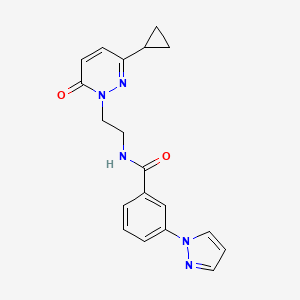

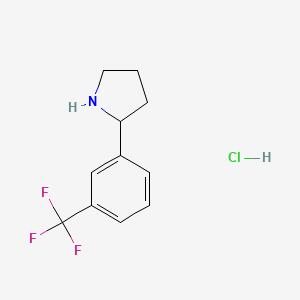

![molecular formula C19H23N3O2 B2921582 3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2380177-34-2](/img/structure/B2921582.png)

3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one” is a derivative of quinazolin-4-one . Quinazolin-4-one derivatives have broad applications in the biological, pharmaceutical, and material fields .

Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolin-4(3H)-ones include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .科学的研究の応用

Pharmacological Investigations

Quinazolin-4-one derivatives have been extensively studied for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds exhibit high binding affinity for alpha 1-adrenoceptors and have shown efficacy as antihypertensive agents in animal models (Chern et al., 1993).

Antibacterial and Antifungal Activities

Some quinazolin-4-one derivatives have been identified as potent anti-tubercular agents with significant minimum inhibitory concentrations against Mycobacterium tuberculosis. These compounds also displayed antibacterial activity at low concentrations (Nagaladinne et al., 2020).

Anticancer Properties

Quinazolin-4-one derivatives from Streptomyces isolates have been isolated with potential for anticancer research. Some derivatives have shown inhibitory activities against various cancer cell lines, suggesting their potential in cancer treatment strategies (Maskey et al., 2004).

Analgesic and Anti-inflammatory Agents

A series of quinazolin-4-one derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated potent analgesic and anti-inflammatory properties at low doses, indicating their potential as therapeutic agents for pain and inflammation management (El-Helby & Wahab, 2003).

Herbicidal Activities

Quinazolin-4-one derivatives have also been evaluated for their herbicidal activities against model plants. These compounds showed significant phytotoxicity, suggesting their potential use as herbicides in agricultural practices (Aibibuli et al., 2012).

Synthesis and Characterization

Research has focused on the synthesis, characterization, and structural analysis of quinazolin-4-one derivatives. These studies provide valuable insights into the molecular structures and potential reactivity of these compounds, facilitating the development of novel derivatives with enhanced biological activities (Kumar et al., 2018).

作用機序

Target of Action

Quinazolin-4-one derivatives have been reported to exhibit significant antiviral activity against the tobacco mosaic virus (tmv) . They are also known to inhibit biofilm formation in Pseudomonas aeruginosa .

Mode of Action

It is speculated that the compound binds to the arg90 of tmv coat protein (tmv cp), inhibiting the virulence of tmv . In the case of Pseudomonas aeruginosa, the compound is believed to interfere with the quorum sensing system, which regulates biofilm formation .

Biochemical Pathways

It is known that quinazolin-4-one derivatives can affect the virulence of tmv and the biofilm formation in pseudomonas aeruginosa .

Result of Action

It is known that some quinazolin-4-one derivatives can exhibit significant antiviral activity against tmv and inhibit biofilm formation in pseudomonas aeruginosa .

特性

IUPAC Name |

3-[(1-pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-2-3-8-18(23)21-11-9-15(10-12-21)13-22-14-20-17-7-5-4-6-16(17)19(22)24/h2,4-7,14-15H,1,3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLMQGSAUXMTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1,4-benzodioxin-5-yl)amino]acetamide](/img/structure/B2921503.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2921507.png)

![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)

![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2921521.png)